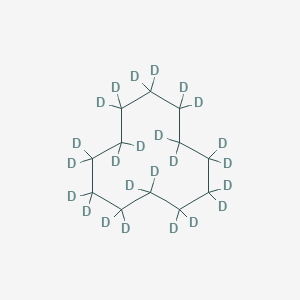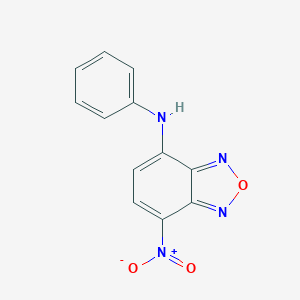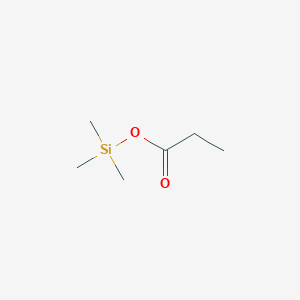
Trimethylsilyl propionate
説明
Trimethylsilyl propionate (TMP) is a silylating agent used in various chemical reactions to increase the volatility and stability of organic compounds containing active hydrogens. It is also involved in the synthesis of polymers, amines, and other organic compounds. TMP derivatives are commonly employed in gas chromatography for better analysis of complex mixtures.
Synthesis Analysis
The synthesis of TMP-related compounds can be achieved through different pathways. For instance, N-trimethylsilyl (N-TMS) amines are used to mediate controlled ring-opening polymerization of amino acid N-carboxyanhydrides, leading to polypeptides with controlled molecular weights and functional groups at the C-termini . Another synthesis method involves the nucleophilic addition of organozinc halides to nitrones in the presence of trimethylsilyl chloride, which acts as a reaction promoter and a hydroxylamine protective agent . Additionally, TMP can be synthesized from 1,3-bis(trimethylsilyl)propene with carbonyl compounds in the presence of fluoride ions, producing selectively (E)-1-trimethylsilylbut-1-en-4-ol10.
Molecular Structure Analysis
The molecular structure of TMP and its derivatives can be characterized using various spectroscopic methods. For example, the β-trimethylsilyl-2-propyl cation, a derivative of TMP, shows a high double bond character indicative of a β-stabilizing effect due to hyperconjugation with the trimethylsilyl group . The molecular structure of TMP-related compounds can also be elucidated through infrared spectroscopy and density functional theory calculations .
Chemical Reactions Analysis
TMP is involved in a variety of chemical reactions. It can act as a catalyst in the synthesis of sulfides from aldehydes under mild conditions . TMP derivatives can also bind to transition metals in either end-on or side-on mode, forming complexes with mononuclear or multinuclear metal complexes . Furthermore, TMP is used as a silylating agent in organic synthesis, facilitating nucleophilic reactions in aprotic media .
Physical and Chemical Properties Analysis
The physical and chemical properties of TMP and its derivatives are influenced by the trimethylsilyl group. This group imparts volatility and stability to the compounds, making them suitable for gas chromatography . The reactivity of TMP derivatives can be manipulated by the presence of the trimethylsilyl group, which can stabilize certain intermediates or cations through hyperconjugation . The trimethylsilyl group also protects sensitive functional groups during synthesis, preventing unwanted side reactions .
科学的研究の応用
The Trimethylsilyl group (abbreviated TMS) is a functional group in organic chemistry. This group consists of three methyl groups bonded to a silicon atom [−Si (CH 3) 3], which is in turn bonded to the rest of a molecule . This structural group is characterized by chemical inertness and a large molecular volume, which makes it useful in a number of applications .
Chemists sometimes use a trimethylsilylating reagent to derivatize rather non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . This way trimethylsiloxy groups [−O-Si (CH 3) 3] are formed on the molecule . A couple of examples of trimethylsilylating agents include trimethylsilyl chloride and bis (trimethylsilyl)acetamide .
Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . An example of such trimethylsilylation is mentioned in the Brassicasterol article .
When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis or some other chemical reactions . In chromatography, derivitization of accessible silanol groups in a bonded stationary phase with trimethylsilyl groups is referred to as endcapping .
In an NMR spectrum, signals from atoms in trimethylsilyl groups in compounds will commonly have chemical shifts close to the tetramethylsilane reference peak at 0 ppm . Also compounds, such as high temperature silicone “stopcock” grease, which have polysiloxanes (often called silicones) in them will commonly show peaks from their methyl groups (attached to the silicon atoms) having NMR chemical shifts close to the tetramethylsilane standard peak, such as at 0.07 ppm in CDCl 3 .
Otherwise very reactive molecules can be isolated when enveloped by bulky trimethylsilyl groups. This effect can be observed in tetrahedranes .
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
- Trimethylsilylpropanoic acid (TMSP or TSP), a compound containing a trimethylsilyl group, is used as an internal reference in nuclear magnetic resonance for aqueous solvents . For this use, it is often deuterated .
- In an NMR spectrum, signals from atoms in trimethylsilyl groups in compounds will commonly have chemical shifts close to the tetramethylsilane reference peak at 0 ppm .
-
Chemical Synthesis
-
Gas Chromatography and Mass Spectrometry
-
[2+2+2]-Cycloadditions
-
Super Silyl Groups
- Related to trimethylsilyl groups are “super” silyl groups of which there exist two varieties: A silicon group connected to three trimethylsilyl groups makes a tri(trimethylsilyl)silyl group (TTMSS or TMS3Si) and a silicon group connected to three tert-butyl groups .
- The TTMSS group was proposed in 1993 by Hans Bock. With a van der Waals volume of up to 7 cubic angstrom it surpasses the related TIPS group (around 2) .
- One potential application is its use as a temporary substituent promoting asymmetric induction for example in this diastereoselective one-pot reaction involving two sequential Mukaiyama aldol reactions .
-
Alcohol Protection
- Most common protection methods involve the use of a trimethylsilylating reagent to derivatize rather non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .
- This way trimethylsiloxy groups [−O-Si(CH3)3] are formed on the molecule .
- A couple of examples of trimethylsilylating agents include trimethylsilyl chloride and bis(trimethylsilyl)acetamide .
将来の方向性
特性
IUPAC Name |
trimethylsilyl propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2Si/c1-5-6(7)8-9(2,3)4/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSRWXFOZLIWJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50168568 | |
| Record name | Silanol, trimethyl-, propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50168568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylsilyl propionate | |
CAS RN |
16844-98-7 | |
| Record name | Silanol, trimethyl-, propanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016844987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silanol, trimethyl-, propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50168568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylsilyl Propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




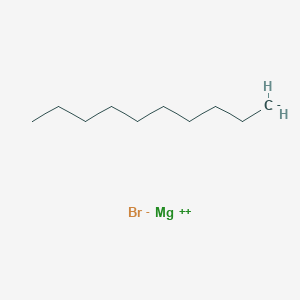
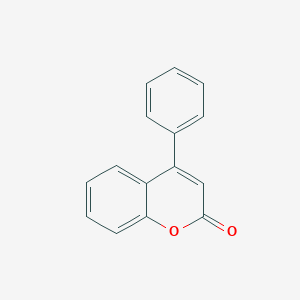


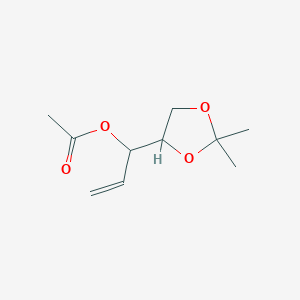

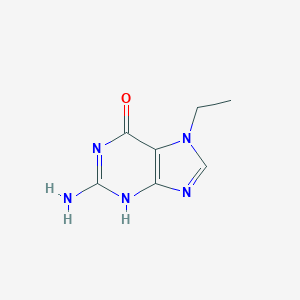
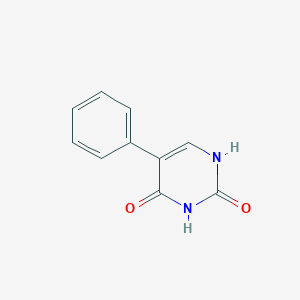
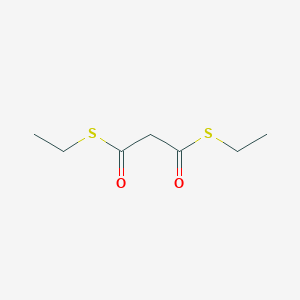

![Thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B95964.png)
